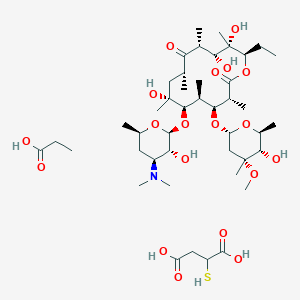

Propionyl erythromycin mercaptosuccinate

Description

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;propanoic acid;2-sulfanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.C4H6O4S.C3H6O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-3(6)1-2(9)4(7)8;1-2-3(4)5/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2,9H,1H2,(H,5,6)(H,7,8);2H2,1H3,(H,4,5)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKRRHRHFZPQSJ-INORWZNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCC(=O)O.C(C(C(=O)O)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCC(=O)O.C(C(C(=O)O)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H79NO19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124399-51-5 | |

| Record name | Propionyl erythromycin mercaptosuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124399515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Derivatization

Esterification and Moiety Introduction Techniques

The synthesis of Propionyl erythromycin (B1671065) mercaptosuccinate begins with the creation of an ester intermediate, Propionyl erythromycin (also known as erythromycin propionate). This is a crucial step common in the derivatization of erythromycin, primarily aimed at increasing the molecule's stability in acidic environments, such as the stomach. The esterification specifically targets the hydroxyl group at the 2'-position of the desosamine (B1220255) sugar, a common site for modification. researchgate.netmdpi.com This reaction converts the hydroxyl group into a propionate (B1217596) ester. researchgate.net

The second stage involves reacting the Propionyl erythromycin intermediate with mercaptosuccinic acid (also known as 2-thiomalic acid). google.comnih.gov This step forms the final salt. A patented method describes this reaction being carried out in an organic solvent, such as acetone, at a controlled temperature of 20–40°C. google.com The process involves dispersing erythromycin propionate in the solvent, followed by the addition of mercaptosuccinic acid. The introduction of a small, controlled amount of water (not exceeding 20% by volume) facilitates the precipitation of the final salt product. google.comgoogle.com One specific example results in a yield of 96%. google.com

Comparison with Synthesis of Other Erythromycin Derivatives

The synthesis of Propionyl erythromycin mercaptosuccinate, which is essentially the formation of a salt from a simple ester, is less complex than the semi-synthesis of other well-known erythromycin derivatives like Clarithromycin (B1669154) and Azithromycin (B1666446). nih.gov All these derivatives start from erythromycin, a readily available fermentation product, but the subsequent chemical transformations vary significantly in complexity and the number of steps required. nih.govresearchgate.net

Clarithromycin synthesis involves the methylation of the hydroxyl group at the C-6 position of the erythronolide ring, a structural change that prevents the acid-induced degradation that affects erythromycin. youtube.comsemanticscholar.org Azithromycin synthesis is even more complex, requiring a fundamental alteration of the macrolide scaffold. It involves a Beckmann rearrangement to insert a nitrogen atom into the 14-membered ring, expanding it to a 15-membered ring, thereby creating a new class of macrolides known as azalides. nih.govclinpgx.org These multi-step processes stand in contrast to the more direct salt formation used for this compound.

Influence of Synthetic Pathways on Molecular Design

The choice of synthetic pathway fundamentally dictates the possibilities for molecular design in macrolide antibiotics. For decades, the dominant strategy has been the semi-synthesis of derivatives from the natural product erythromycin. nih.govresearchgate.net This approach has been successful, yielding all macrolide antibiotics approved for clinical use. nih.gov However, semi-synthesis is inherently limited because it is challenging to modify the core scaffold without engaging in lengthy and complex reaction sequences. nih.gov

To overcome these limitations and expand the chemical diversity of macrolides, newer synthetic strategies are being developed. nih.govmdpi.com Fully synthetic routes, which build the complex macrolide structure from simple chemical building blocks, offer far greater flexibility. nih.gov A "component-based" or "convergent" synthesis allows for the creation of diverse building blocks that can be assembled in various combinations at late stages of the synthesis. nih.govuci.edu This modular approach enables the rapid generation of hundreds of new antibiotic candidates with deep-seated structural variations that are impossible to achieve through semi-synthesis. nih.govumn.edu This modern strategy allows chemists to design and create molecules with specific properties, potentially engineering compounds that can overcome existing resistance mechanisms. umn.edu

Molecular Mechanism of Antibacterial Action of the Active Form, Erythromycin

Ribosomal Binding and Protein Synthesis Inhibition

Erythromycin (B1671065) achieves its antibacterial effect by inhibiting the process of protein synthesis in susceptible bacteria. patsnap.comdrugcentral.org This inhibition is the direct result of the drug's ability to bind to the bacterial ribosome. wikipedia.org By binding to the 50S subunit of the bacterial rRNA complex, it halts processes that are critical for bacterial life and replication. wikipedia.org

The specific target of erythromycin within the bacterial cell is the 50S ribosomal subunit, a crucial component of the protein synthesis machinery. drugcentral.orgnih.govnih.gov The binding is characterized by a 1:1 stoichiometry, meaning one molecule of erythromycin binds to one 50S ribosomal subunit. nih.govasm.org The binding site is located on the 23S rRNA component of this subunit, situated within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass. quizlet.comnih.gov This strategic positioning allows the drug to obstruct the path of the elongating peptides. nih.gov The interaction is reversible and can be affected by alterations in ribosomal proteins, such as the L4 protein, which can lead to resistance. nih.govquizlet.com Furthermore, certain macrolides have been shown to not only inhibit the function of mature 50S subunits but can also prevent their assembly from precursor particles in both gram-positive and gram-negative bacteria. nih.govasm.org

Key Interactions of Erythromycin with the Bacterial Ribosome

| Target Component | Specific Binding Site | Binding Stoichiometry | Consequence of Binding |

|---|---|---|---|

| 50S Ribosomal Subunit | 23S rRNA within the Nascent Peptide Exit Tunnel (NPET) | 1:1 (Erythromycin:Ribosome) | Inhibition of protein synthesis |

| Ribosomal Proteins (e.g., L4) | - | - | Alterations can affect drug binding and confer resistance |

By binding within the ribosomal tunnel, erythromycin interferes with the elongation of the polypeptide chain. nih.gov The primary mechanism is the inhibition of the translocation step. patsnap.comwikipedia.orgquizlet.comdoubtnut.com Translocation is the process where the ribosome moves along the mRNA, shifting the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site), thereby freeing the A-site for the next incoming aminoacyl-tRNA. youtube.com Erythromycin physically obstructs this movement, causing the A-site to remain occupied and halting the addition of new amino acids to the growing peptide chain. wikipedia.org

Some research suggests that the main mode of action is a context-specific inhibition of peptide bond formation (transpeptidation) rather than a general obstruction of the tunnel. nih.gov Another proposed mechanism is that macrolides like erythromycin stimulate the premature dissociation of peptidyl-tRNA from the ribosome during the translocation phase. nih.gov This action leads to an accumulation of incomplete and non-functional peptide fragments. nih.gov

Bacteriostatic versus Bactericidal Modalities

Erythromycin is primarily classified as a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without directly killing them. patsnap.comwikipedia.orgnih.govnih.gov This growth inhibition provides the host's immune system with the opportunity to eliminate the pathogens. nih.gov

However, the distinction between bacteriostatic and bactericidal (agents that kill bacteria) is not absolute. oup.comdroracle.ai The activity of erythromycin can become bactericidal depending on several factors, including the concentration of the drug and the specific susceptibility of the bacterial species. oup.com At high concentrations, erythromycin has demonstrated bactericidal activity against highly susceptible organisms like Streptococcus pyogenes and Streptococcus pneumoniae. oup.comnih.gov Conversely, against other organisms such as Bacteroides fragilis, the concentrations required to achieve a bactericidal effect are significantly higher than those needed for bacteriostatic inhibition. asm.org The choice between a bacteriostatic and a bactericidal agent depends on the infection's severity and the patient's immune status. droracle.ai

Activity Spectrum of Erythromycin

| Activity Type | General Description | Conditions / Examples |

|---|---|---|

| Bacteriostatic | Inhibits bacterial growth and replication. nih.gov | Primary mode of action at typical concentrations. |

| Bactericidal | Kills bacteria directly. oup.com | Occurs at high concentrations or against highly susceptible bacteria (e.g., Streptococcus pyogenes, Streptococcus pneumoniae). oup.comnih.gov |

Structure Activity Relationship Sar Investigations

Role of the Macrolactone Ring Integrity

The foundational structure of all macrolide antibiotics, including erythromycin (B1671065) and its derivatives, is the large macrocyclic lactone ring. researchgate.netresearchgate.net This ring, typically composed of 14, 15, or 16 atoms, is essential for the antibiotic's primary mechanism of action: the inhibition of bacterial protein synthesis. researchgate.netresearchgate.netnih.gov The macrolactone ring binds to the 50S subunit of the bacterial ribosome, specifically interacting with the 23S ribosomal RNA (rRNA) molecule within the nascent peptide exit tunnel. nih.govresearchgate.net This interaction physically blocks the growing polypeptide chain from exiting the ribosome, thereby halting protein synthesis. researchgate.net

The integrity and conformation of this macrolactone ring are paramount for biological activity. researchgate.net Any modification that significantly disrupts the ring's structure or its ability to adopt the correct conformation for ribosomal binding can lead to a dramatic loss of antibacterial efficacy. The hydrophobic nature of the lactone ring facilitates hydrophobic interactions with nucleotides in the ribosomal tunnel, which is a key aspect of its binding. nih.gov While the core scaffold is generally preserved in derivative development, the size of the ring (14-, 15-, or 16-membered) can influence the antibacterial spectrum and efficacy against resistant strains. nih.govsigmaaldrich.com For instance, 16-membered macrolides have shown increased activity against certain erythromycin-resistant bacteria compared to their 14- and 15-membered counterparts. nih.govsigmaaldrich.com Therefore, the 14-membered lactone ring of erythromycin serves as the essential anchor for ribosomal binding, and its structural integrity is the first principle in the SAR of its derivatives.

Impact of Mercaptosuccinate and Propionyl Moieties on Biological Activity

The specific biological activity of propionyl erythromycin mercaptosuccinate is influenced by the addition of the propionyl and mercaptosuccinate groups to the parent erythromycin molecule.

The propionyl group, forming an ester with the 2'-hydroxyl of the desosamine (B1220255) sugar, is a common modification in erythromycin derivatives. This esterification serves to mask the bitter taste of erythromycin and can improve its acid stability and pharmacokinetic properties. While the propionyl ester itself is generally inactive, it is readily hydrolyzed in the body by esterases to release the active erythromycin base. nih.gov Studies on propionyl erythromycin have focused on its behavior and hydrolysis kinetics in blood to ensure efficient release of the active antibiotic. nih.gov

The mercaptosuccinate moiety is a less common addition, but its role can be inferred from its chemical properties. The presence of a thiol (mercapto) group and a dicarboxylic acid (succinate) suggests it could modulate the compound's solubility, distribution, and affinity for specific tissues. A pharmacokinetic study on this compound, referred to as RV11, revealed that it achieves significantly higher concentrations in bronchial secretions compared to plasma levels reported for erythromycin administered orally. nih.gov This suggests that the mercaptosuccinate group may confer an unusually high affinity for bronchial tissues, potentially making it more effective for respiratory tract infections. nih.gov

| Moiety | Point of Attachment (Typical) | Primary Role in Biological Activity | Research Finding |

| Macrolactone Ring | Core Scaffold | Essential for binding to the 50S ribosomal subunit and inhibiting protein synthesis. researchgate.netnih.gov | The size and conformation of the ring are critical; 16-membered rings can be more effective against some resistant strains than 14- or 15-membered rings. nih.gov |

| Propionyl Group | 2'-hydroxyl of desosamine sugar | Acts as a prodrug, improving acid stability and taste. It is hydrolyzed in vivo to release active erythromycin. nih.gov | Studies confirm its role as a carrier that is cleaved to release the active drug. nih.gov |

| Mercaptosuccinate Group | Varies | Appears to significantly alter pharmacokinetics, leading to high concentrations in specific tissues like bronchial secretions. nih.gov | A study on RV11 (this compound) showed high affinity for bronchial secretions. nih.gov |

Modulation of Key Functional Groups for Efficacy Enhancement in Erythromycin Derivatives

The development of new erythromycin derivatives has heavily relied on the strategic modification of key functional groups to overcome limitations such as acid instability, narrow spectrum of activity, and bacterial resistance. mdpi.comresearchgate.net

Key sites for modification on the erythromycin scaffold include:

C-6 Hydroxyl Group: Methylation of the 6-OH group to form a 6-O-methyl ether, as seen in clarithromycin (B1669154), prevents the internal dehydration reaction that occurs in acidic environments. nih.gov This reaction is a major cause of erythromycin's inactivation and gastrointestinal side effects. This modification significantly improves acid stability and bioavailability. nih.gov

C-9 Ketone: Modification of the C-9 ketone to an oxime, followed by further derivatization, has been a fruitful strategy. A pivotal modification was the Beckmann rearrangement and reduction to incorporate a nitrogen atom into the macrolactone ring, expanding it from 14 to 15 members and leading to the creation of azithromycin (B1666446), an azalide. researchgate.net This change enhances tissue penetration and broadens the antibacterial spectrum.

C-3 Cladinose (B132029) Sugar: Removal of the L-cladinose sugar at the C-3 position and its replacement with a keto group gives rise to the ketolides. researchgate.net This class of derivatives, such as telithromycin, shows potent activity against macrolide-resistant strains because the cladinose sugar can cause steric hindrance that prevents binding to some resistant ribosomes. researchgate.netbenthamdirect.com

C-11 and C-12 Hydroxyl Groups: These adjacent hydroxyl groups can be converted into cyclic carbamates or carbazates. service.gov.uk These modifications have been shown to enhance activity, particularly against resistant pathogens, by providing additional interaction points within the ribosomal tunnel. service.gov.uk

These modifications highlight a central theme in erythromycin SAR: enhancing stability and overcoming resistance mechanisms by altering peripheral functional groups while maintaining the integrity of the macrolactone core required for its primary biological function. mdpi.com

Comparative SAR Studies with Other Erythromycin Derivatives

Comparing the SAR of this compound with well-known derivatives like clarithromycin and azithromycin provides valuable context.

Erythromycin: The parent compound is effective but limited by its instability in stomach acid and a relatively narrow spectrum of activity. nih.govservice.gov.uk Its SAR is the baseline, with the macrolactone ring and desosamine sugar being crucial for activity.

Clarithromycin: The key modification is the methylation of the 6-OH group. jst.go.jp This simple change dramatically improves acid stability and oral bioavailability. nih.gov Clarithromycin is generally more potent than erythromycin against susceptible Gram-positive bacteria. nih.gov Its SAR demonstrates the impact of preventing intramolecular degradation.

Azithromycin: As an azalide, its 15-membered ring containing a nitrogen atom represents a significant scaffold modification. youtube.com This change results in different physicochemical properties, leading to exceptional tissue penetration, a longer half-life, and improved activity against some Gram-negative bacteria like Haemophilus influenzae. mdpi.comresearchgate.net

Ketolides (e.g., Telithromycin): The replacement of the C-3 cladinose sugar with a ketone group is the defining feature. researchgate.net This modification allows ketolides to bind more tightly to the ribosome and to be effective against bacteria that have developed resistance through mechanisms that interfere with cladinose-dependent binding. benthamdirect.comacs.org

This compound appears to be a more conservative modification compared to azithromycin or the ketolides. Its design seems to focus on altering the pharmacokinetics through the mercaptosuccinate ester to achieve higher concentrations at a specific site, such as the bronchial secretions, rather than fundamentally altering the antibacterial spectrum or overcoming major resistance mechanisms in the way that azalides and ketolides do. nih.gov

Table of Comparative Features of Erythromycin Derivatives

| Compound | Key Structural Modification | Primary SAR Advantage |

|---|---|---|

| Erythromycin | Parent macrolide | Baseline antibacterial activity |

| Clarithromycin | 6-O-methylation | Improved acid stability and bioavailability. nih.gov |

| Azithromycin | Nitrogen in a 15-membered ring | Enhanced tissue penetration and broader spectrum. mdpi.com |

| Telithromycin (a Ketolide) | C-3 keto group instead of cladinose | Activity against some macrolide-resistant strains. researchgate.net |

| This compound | 2'-propionyl ester, mercaptosuccinate ester | Prodrug form with potentially targeted tissue distribution (e.g., bronchial). nih.govnih.gov |

Mechanisms of Bacterial Resistance and Strategies for Mitigation

Ribosomal Target Site Modification

The primary target for erythromycin (B1671065) is the 50S subunit of the bacterial ribosome. The antibiotic binds within the nascent peptide exit tunnel, inhibiting protein synthesis. wikipedia.orgpatsnap.comdrugbank.com Bacteria have developed two principal ways to alter this target site to prevent effective drug binding.

The most widespread mechanism of macrolide resistance is the modification of the ribosomal target site through methylation. oup.comfrontiersin.org This process is mediated by enzymes encoded by erythromycin ribosome methylase (erm) genes. frontiersin.orgoup.com These methylase enzymes add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA component of the 50S ribosomal subunit. frontiersin.orgoup.com This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance. oup.comasm.org

The expression of erm genes can be either constitutive (always on) or inducible (activated in the presence of an inducer, typically a macrolide antibiotic). oup.comnih.gov Several classes of erm genes have been identified in pathogenic bacteria, with erm(A), erm(B), erm(C), and erm(TR) being among the most common. frontiersin.orgnih.govnih.govnih.gov For instance, erm(B) and erm(TR) are widely distributed in erythromycin-resistant Streptococcus agalactiae (GBS). nih.govnih.gov Similarly, erm(A) and erm(C) are predominant in staphylococci. oup.comfrontiersin.org

| Gene Class | Commonly Found In | Resistance Phenotype | Expression |

|---|---|---|---|

| erm(A) | Staphylococcus aureus, Streptococcus pyogenes | MLSB | Inducible or Constitutive |

| erm(B) | Streptococci, Enterococci | MLSB | Inducible or Constitutive |

| erm(C) | Staphylococcus aureus | MLSB | Inducible or Constitutive |

| erm(TR) | Streptococcus pyogenes, Streptococcus agalactiae | MLSB | Inducible |

A less common but significant mechanism of resistance involves mutations in the genes encoding ribosomal proteins L4 and L22. nih.govasm.org These two proteins are part of the large ribosomal subunit and have extended loops, or 'tentacles', that line the peptide exit tunnel where erythromycin binds. nih.govresearchgate.net

Mutations in these proteins can confer resistance by altering the conformation of the exit tunnel. nih.govnih.gov For example, some mutations in L4 are thought to narrow the tunnel, sterically hindering erythromycin from reaching its binding site. nih.govnih.gov Conversely, certain mutations in L22 may widen the tunnel, allowing erythromycin to bind but enabling the nascent polypeptide chain to bypass the bound antibiotic. nih.gov These mutations have been identified in various bacteria, including laboratory-derived resistant strains of Escherichia coli. nih.gov

Active Efflux Pump Systems (e.g., mef genes)

Another major resistance strategy is the active pumping of macrolides out of the bacterial cell, which is mediated by efflux systems. frontiersin.org The most common efflux-related resistance is encoded by the mef (macrolide efflux) genes, such as mef(A) and mef(E). asm.orgnih.gov These genes encode a membrane-bound protein that functions as an efflux pump, actively transporting 14- and 15-membered macrolides out of the bacterium. nih.govnih.gov

This mechanism results in what is known as the M phenotype, characterized by resistance to macrolides but continued susceptibility to lincosamides and streptogramin B antibiotics. nih.govnih.gov The mef(A) gene was first identified in Streptococcus pyogenes, while mef(E) was initially found in Streptococcus pneumoniae. nih.gov These genes are often located on mobile genetic elements, facilitating their spread among different bacterial species. nih.govnih.gov

Enzymatic Drug Inactivation (e.g., ere genes)

In some bacteria, particularly Gram-negative species like Escherichia coli, erythromycin can be inactivated by enzymatic modification. frontiersin.orgnih.gov This is accomplished by erythromycin esterases, which are enzymes encoded by ere genes, such as ere(A) and ere(B). frontiersin.orgnih.gov These esterases inactivate the antibiotic by hydrolyzing the lactone ring, a core structural feature of macrolides. nih.gov This cleavage renders the drug unable to bind to the ribosome.

Research Approaches to Overcome Resistance

The rise of multidrug-resistant bacteria has spurred significant research into strategies to overcome these defense mechanisms. A primary focus has been the rational design of new antibiotic derivatives that can evade or overpower resistance.

A key strategy to combat resistance is the chemical modification of the erythromycin molecule to create novel derivatives. The goal is to design compounds that either bind more strongly to the ribosome, are not recognized by efflux pumps, are impervious to enzymatic inactivation, or can effectively bind to modified (methylated) ribosomes. acs.orgacs.org

Investigation of Resistance Reversal Strategies

The emergence of bacterial resistance to macrolide antibiotics, such as erythromycin and its derivatives, presents a significant challenge in the treatment of infectious diseases. The primary mechanisms of this resistance involve modification of the antibiotic's target site on the ribosome, often mediated by erm genes, and the active removal of the drug from the bacterial cell by efflux pumps, frequently encoded by mef genes. Consequently, a critical area of research is the development of strategies to overcome these resistance mechanisms and restore the efficacy of existing antibiotics.

While extensive research has been conducted on various compounds to reverse antibiotic resistance, specific studies focusing on Propionyl erythromycin mercaptosuccinate in this capacity are not prominently available in publicly accessible scientific literature. General strategies for mitigating bacterial resistance to macrolides include the use of efflux pump inhibitors (EPIs), compounds that disrupt bacterial communication systems like quorum sensing, and combination therapies that create synergistic effects.

For instance, studies on the parent compound, erythromycin, have explored its potential in combination with other agents. Research has shown that erythromycin can act synergistically with certain other antibiotics against specific strains of resistant bacteria. nih.govnih.gov One mechanism for this synergy involves the inhibition of enzymes that confer resistance; for example, erythromycin can inhibit the induction of penicillinase in Staphylococcus aureus, thereby making the bacteria susceptible to penicillin. nih.gov

Furthermore, erythromycin has been shown to disrupt biofilms, which are structured communities of bacteria that exhibit increased resistance to antimicrobial agents. nih.govmicropspbgmu.runih.gov One way it achieves this is by interfering with the quorum sensing (QS) system of bacteria like Acinetobacter baumannii. nih.gov By downregulating the genes involved in QS, such as abaI and abaR, erythromycin can inhibit biofilm formation and bacterial growth. nih.gov

While these findings for erythromycin are promising, there is a lack of specific published research detailing similar investigations into the resistance reversal potential of this compound. The available literature on this specific derivative primarily focuses on its pharmacokinetic properties. nih.gov

Research Findings on Related Resistance Reversal Strategies

To provide context on how a derivative like this compound could theoretically be investigated, it is useful to examine data from studies on other macrolide resistance reversal strategies.

Table 1: Examples of Investigated Resistance Reversal Strategies for Macrolides

| Strategy | Example Compound/Method | Target Organism | Observed Effect | Reference |

|---|---|---|---|---|

| Efflux Pump Inhibition | Phenylalanine-arginine ß-naphthylamide (PAßN) | Campylobacter spp. | Four-fold or greater reduction in erythromycin MIC | nih.gov |

| Quorum Sensing Inhibition | Erythromycin | Acinetobacter baumannii | Downregulation of abaI and abaR mRNA expression, leading to biofilm disruption | nih.gov |

| Synergistic Combination | Erythromycin + Penicillin | Staphylococcus aureus (inducibly resistant) | Inhibition of penicillinase induction, restoring susceptibility to penicillin | nih.gov |

| Biofilm Disruption | EGCG-S (epigallocatechin-3-gallate-stearate) + Erythromycin | Escherichia coli, Mycobacterium smegmatis, Pseudomonas aeruginosa | Synergistic inhibition of biofilm formation | mdpi.com |

The data in Table 1 illustrates the types of experimental approaches and findings that would be relevant to assessing the resistance reversal capabilities of a compound. Future research on this compound could explore its potential as an efflux pump inhibitor, its ability to interfere with quorum sensing, or its synergistic activity when combined with other classes of antibiotics against resistant bacterial strains. However, at present, such specific data for this compound is not available in the reviewed scientific literature.

Prodrug Conversion and Metabolic Fate Research

In Vivo Cleavage Mechanisms and Active Metabolite Release

Propionyl erythromycin (B1671065) mercaptosuccinate, also known as RV11, is a prodrug of erythromycin. nih.gov A prodrug is a pharmacologically inactive derivative of an active drug that undergoes biotransformation in vivo to release the active therapeutic agent. nih.govyoutube.com The primary purpose of creating erythromycin prodrugs, such as esters, is to improve properties like stability in gastric acid. patsnap.comnih.gov

The conversion of propionyl erythromycin mercaptosuccinate to its active form involves enzymatic cleavage of its ester bonds. This hydrolysis, likely mediated by esterase enzymes present in the body, releases the active metabolite, erythromycin. patsnap.comresearchgate.net Following oral administration, the prodrug is absorbed and then hydrolyzed, primarily in the liver, to release erythromycin into systemic circulation. patsnap.com The active erythromycin then exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis. patsnap.com The released erythromycin is subsequently metabolized in the liver, largely through the cytochrome P450 system (specifically the CYP3A4 enzyme), and can be further hydrolyzed into inactive anhydro forms. longdom.orgdrugbank.com Studies on other erythromycin esters, such as erythromycin propionate (B1217596), confirm that administration can result in the formation of an inactive complex between an erythromycin metabolite and cytochrome P-450 in humans. nih.gov

Comparative Studies on Prodrug Conversion Kinetics

The rate and extent to which a prodrug is converted into its active form are critical aspects of its pharmacokinetic profile. Research into erythromycin prodrugs demonstrates significant variability in conversion kinetics.

A comparative study on erythromycin acistrate, another ester prodrug of erythromycin, provides insight into these kinetics. When compared with erythromycin stearate (B1226849) and erythromycin base, erythromycin acistrate led to higher total antibiotic concentrations in the plasma. nih.gov However, the conversion was not complete; only about one-third of the absorbed intermediate, 2'-acetyl erythromycin, was hydrolyzed into the active erythromycin in the plasma. nih.gov This highlights that the absorption of a prodrug does not guarantee a proportional release of the active moiety.

The table below, derived from a study on erythromycin acistrate, illustrates the relative bioavailability of different erythromycin formulations, demonstrating the impact of the prodrug structure and formulation on absorption.

| Formulation | Relative Bioavailability (vs. Erythromycin Base Enterocapsules) | Key Finding |

| Erythromycin Acistrate (EA) | 1.8-fold higher than Erythromycin Stearate (ES) | Higher total antibiotic concentration than ES. nih.gov |

| Erythromycin Acistrate (EA) | 1.4-fold higher than Erythromycin Base (EB) | Higher total antibiotic concentration than EB. nih.gov |

| EA (Unprotected Tablet) | 2.8-fold higher than EB | Demonstrates significant absorption but is susceptible to gastric acid. nih.gov |

| EA (Protected Tablet) | 3.9-fold higher than EB | Protection from gastric acid improves bioavailability. nih.gov |

For this compound (RV11), specific kinetic studies have suggested that its conversion and distribution profile may be complex. Preliminary research indicated that RV11 might exhibit different kinetics in bronchial secretions compared to serum, suggesting that the rate of prodrug cleavage and release of active erythromycin could be tissue-dependent. nih.gov

Tissue Distribution Studies in Experimental Models

A key characteristic of an effective antibiotic is its ability to penetrate and accumulate at the site of infection. Studies on erythromycin prodrugs have focused on their distribution into various tissues.

Research specifically investigating this compound (RV11) in patients with bronchopulmonary disease found that the compound has a notable affinity for bronchial secretions. nih.gov Following a single oral dose, both plasma and bronchial secretion concentrations of the antibiotic consistently surpassed levels previously reported for orally administered erythromycin base. nih.gov This suggests that the prodrug formulation facilitates enhanced penetration and accumulation in the respiratory tract. nih.gov

The following table summarizes findings from a study on RV11, showing concentrations in different body compartments after a single oral dose.

| Time Post-Administration | Sample | Concentration | Observation |

| 2, 3, and 4 hours | Serum | Measured | Levels exceeded those reported for erythromycin per os. nih.gov |

| 2, 3, and 4 hours | Bronchial Secretions | Measured | Levels consistently exceeded those reported for erythromycin per os. nih.gov |

Studies on other lipophilic erythromycin prodrugs, such as dirithromycin (B1670756), which is converted to erythromycylamine, further support the principle of high tissue concentration. Dirithromycin demonstrates rapid localization in tissues after absorption, with tissue concentrations significantly higher than those in serum. nih.gov This is attributed to the ability of macrolides to concentrate within phagocytic cells, such as alveolar macrophages, which are abundant in lung tissue. nih.gov This mechanism likely contributes to the high concentrations of this compound observed in bronchial tissues.

The table below details the tissue penetration of the related prodrug dirithromycin in various experimental models, illustrating the high volume of distribution typical for this class of compounds.

| Tissue | Concentration Range (mg/kg or mg/L) | Key Finding |

| Lung Parenchyma | 1.58 - 3.81 mg/kg | Concentrations are dose-dependent and significantly higher than in serum. nih.gov |

| Bronchial Mucosa | > 1.0 mg/kg (single dose) to 1.30 mg/kg (multiple doses) | Significant antibiotic levels persist for up to 24 hours post-dose. nih.gov |

| Bronchial Secretions | 1.04 mg/L (3h post-dose) to 1.3 mg/L (12h post-dose) | Effective penetration into respiratory secretions. nih.gov |

| Nasal Mucosa | 0.59 mg/kg (single dose) to 1.86 mg/kg (multiple doses) | Accumulates in upper respiratory tissues. nih.gov |

| Prostatic Tissue | 4.1 - 6.5 mg/kg | Demonstrates good penetration into non-respiratory tissues as well. nih.gov |

Advanced Analytical and Bioanalytical Methodologies for Compound Characterization

Spectrophotometric Analysis Techniques

Spectrophotometry offers a rapid and cost-effective approach for the quantitative analysis of propionyl erythromycin (B1671065) mercaptosuccinate. These methods are often based on the inherent ultraviolet (UV) absorbance of the molecule or its derivatives after chemical reaction.

Direct UV Spectrophotometry

Direct UV spectrophotometry is a straightforward method for the quantification of erythromycin and its esters. While specific studies on propionyl erythromycin mercaptosuccinate are not extensively detailed in publicly available literature, the analytical principles can be inferred from studies on the parent compound, erythromycin. For instance, a simple and rapid spectrophotometric method for the analysis of erythromycin in pharmaceutical dosage forms has been developed, which utilizes direct UV measurement at a wavelength of 285 nm. researchgate.net This method requires the hydrolysis of erythromycin esters to the erythromycin base using a dibasic potassium phosphate (B84403) buffer (pH 8) in a methanol (B129727) solvent. researchgate.net

The linearity of this method for erythromycin has been established in the concentration range of 3-15 mg/mL, demonstrating its potential for quantitative analysis. researchgate.net However, the direct UV measurement can be susceptible to interference from excipients present in pharmaceutical formulations, which may affect the accuracy of the results. researchgate.net

Table 1: Parameters for Direct UV Spectrophotometric Analysis of Erythromycin

| Parameter | Value | Reference |

| Wavelength (λmax) | 285 nm | researchgate.net |

| Solvent | Methanol and Dibasic Potassium Phosphate Buffer (pH 8) | researchgate.net |

| Linearity Range | 3-15 mg/mL | researchgate.net |

| Limit of Detection (LOD) | 0.08 mg/mL | researchgate.net |

| Limit of Quantitation (LOQ) | 0.24 mg/mL | researchgate.net |

Derivative Spectrophotometry

To overcome the limitations of direct UV spectrophotometry, particularly the interference from matrix components, derivative spectrophotometry is employed. This technique involves the mathematical differentiation of the zero-order UV spectrum, which can enhance the resolution of overlapping peaks and reduce the impact of background absorbance.

For erythromycin, a first-derivative (D1) spectrophotometric method has been shown to be superior to direct UV measurement in terms of accuracy and recovery, especially in the presence of interfering excipients. researchgate.net The first-derivative measurements are typically performed at a wavelength of 300 nm. researchgate.net This method has demonstrated excellent linearity and precision for the quantification of erythromycin. researchgate.net Although specific data for this compound is not available, the structural similarity suggests that a similar approach would be beneficial for its analysis, minimizing matrix interference and improving the specificity of the assay.

Table 2: Parameters for First-Derivative Spectrophotometric Analysis of Erythromycin

| Parameter | Value | Reference |

| Measurement Wavelength | 300 nm | researchgate.net |

| Solvent | Methanol and Dibasic Potassium Phosphate Buffer (pH 8) | researchgate.net |

| Linearity Range | 3-15 mg/mL | researchgate.net |

| Limit of Detection (LOD) | 1.37 mg/mL | researchgate.net |

| Limit of Quantitation (LOQ) | 4.17 mg/mL | researchgate.net |

| Mean Recovery | 97.6% - 106.5% | researchgate.net |

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound from complex mixtures. These methods offer high resolution and sensitivity, making them indispensable for detailed analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of erythromycin and its esters due to its high efficiency and versatility. Several HPLC methods have been developed for the simultaneous determination of erythromycin propionate (B1217596) and its active metabolite, erythromycin base, in biological fluids, which are directly applicable to the analysis of this compound. nih.govnih.gov

A common approach involves reversed-phase chromatography using a C18 column. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate buffer, adjusted to a specific pH to ensure optimal separation. nih.gov Detection can be achieved using various detectors, with mass spectrometry (MS) offering high sensitivity and specificity, allowing for the simultaneous quantification of the ester and its parent compound. nih.gov

Table 3: HPLC Parameters for the Analysis of Erythromycin Propionate

| Parameter | Value | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile-0.05 M phosphate buffer (65:35), pH 7.0 | nih.gov |

| Detection | Coulometric | nih.gov |

| Internal Standard | Oleandomycin | nih.gov |

| Application | Serum and urine | nih.gov |

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is another technique that has been applied to the analysis of macrolide antibiotics. However, the application of GLC for the direct analysis of large and thermally labile molecules like this compound presents significant challenges. The high molecular weight and the presence of multiple polar functional groups in the erythromycin structure make it non-volatile, a prerequisite for GC analysis.

Therefore, derivatization is typically required to increase the volatility and thermal stability of the analyte. While GLC methods have been reported for some macrolides, specific and detailed procedures for this compound are not readily found in the scientific literature. A general review on the analysis of macrolide antibiotics mentions the use of gas chromatography, but highlights that techniques like HPLC are more commonly employed for these compounds. The complexity of the derivatization process and the potential for degradation at the high temperatures required for volatilization are significant drawbacks of this technique for such molecules.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of erythromycin and its derivatives. It is particularly useful for identity confirmation and for monitoring the progress of chemical reactions or purification processes.

For the separation of erythromycin and its esters, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of mobile phase systems have been developed to achieve effective separation. One such system for the separation of erythromycin and its related substances, including esters, uses a mobile phase composed of ethyl acetate (B1210297), isopropanol, and ammonium (B1175870) hydroxide (B78521). Visualization of the separated spots can be achieved by spraying with a suitable reagent, such as a solution of sulfuric acid in methanol, followed by heating. A study on the TLC of erythromycins and other macrolides provides a comprehensive overview of different mobile phases and their effectiveness in separating various components.

Table 4: TLC System for the Separation of Erythromycin and its Esters

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Ethyl acetate : Isopropanol : Ammonium hydroxide (specific ratios can be optimized) |

| Visualization | Spraying with 10% sulfuric acid in methanol and heating |

| Application | Identification and separation of erythromycin and its esters |

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of erythromycin and its derivatives. Electrospray ionization (ESI) is a commonly employed technique that generates protonated molecules, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis.

The structural confirmation of this compound relies on identifying its unique molecular mass and observing characteristic fragmentation patterns. The core structure, erythromycin A, has a well-documented fragmentation pathway that serves as a reference. nih.gov In MS/MS analysis, the primary fragmentations observed for the erythromycin A backbone involve the sequential loss of its two deoxy sugar moieties: cladinose (B132029) and desosamine (B1220255). lcms.cz

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the identity of the compound and its constituent parts. nih.govresearchgate.net For this compound, the mass spectrum would be expected to show a parent ion corresponding to its specific molecular formula (C₄₄H₇₉NO₁₉S). nih.gov The MS/MS spectrum would exhibit fragment ions corresponding to the loss of the cladinose sugar, the desosamine sugar, and cleavages within the mercaptosuccinate and propionyl ester groups. Advanced techniques like multi-stage mass spectrometry (MSⁿ) can provide even more detailed structural information by isolating and further fragmenting specific ions, helping to pinpoint the exact locations of the ester modifications on the erythromycin macrolide ring. nih.govlcms.cz

Table 1: Characteristic Mass Spectrometry Data for Erythromycin A Core Structure Elucidation

| Ion Description | Typical m/z (mass-to-charge ratio) | Structural Information Gained |

|---|---|---|

| Protonated Erythromycin A [M+H]⁺ | 734 | Confirms the molecular weight of the parent macrolide. |

| Loss of Cladinose | 576 | Indicates the presence and cleavage of the cladinose sugar. |

| Loss of Desosamine | 560 | Indicates the presence and cleavage of the desosamine sugar. |

Note: The m/z values for this compound would be shifted according to the mass of the added propionyl and mercaptosuccinate groups.

Microbiological Bioassay Techniques for Potency Assessment (e.g., MIC determination)

While chemical methods like chromatography quantify the amount of a compound, microbiological bioassays are essential for determining its actual biological activity or potency. researchgate.net These assays measure the effect of the antibiotic on the growth of susceptible microorganisms.

The agar (B569324) diffusion method is a widely used technique for assessing antibiotic potency. nih.govcabidigitallibrary.org In this assay, a standardized suspension of a sensitive indicator microorganism, such as Micrococcus luteus or Bacillus subtilis for erythromycin, is used to inoculate an agar plate. researchgate.netnih.gov Solutions of the test compound (this compound) at various concentrations are applied to the plate. After incubation, the antibiotic diffuses into the agar, creating zones of growth inhibition. The diameter of these inhibition zones is proportional to the logarithm of the antibiotic concentration, allowing for the calculation of the compound's potency relative to a reference standard. cabidigitallibrary.org

For a more specific measure of antibacterial efficacy, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. nih.gov This is typically determined using a broth microdilution method.

Table 2: Generalized Protocol for MIC Determination by Broth Microdilution

| Step | Procedure | Purpose |

|---|---|---|

| 1. Prepare Antibiotic Dilutions | A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate. nih.gov | To test a range of concentrations to find the inhibitory threshold. |

| 2. Inoculate with Bacteria | Each well is inoculated with a standardized concentration of the test bacterium. nih.gov | To expose the microorganism to the antibiotic. |

| 3. Incubation | The microtiter plate is incubated under specific conditions (e.g., 37°C for 18-24 hours). | To allow for bacterial growth in the absence of inhibition. |

This MIC value is a critical parameter for understanding the antimicrobial spectrum and potency of this compound. researchgate.netnih.gov

Optimization of Extraction and Detection from Complex Matrices

Quantifying this compound in complex biological matrices such as plasma, tissue, or food products requires efficient extraction methods to isolate the compound from interfering substances. nih.govresearchgate.net The goal is to achieve high recovery of the analyte while minimizing matrix effects that can suppress or enhance the analytical signal during detection.

Liquid-liquid extraction (LLE) is a common technique used to separate the compound from aqueous samples. This involves using an organic solvent, such as acetonitrile, in which the analyte is soluble but many matrix components are not. researchgate.net For samples with high lipid content, a subsequent washing step with a non-polar solvent like hexane (B92381) may be employed to remove fats. researchgate.net

Solid-phase extraction (SPE) offers a more selective alternative to LLE. In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.

Following extraction, the definitive detection and quantification are typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net This method provides excellent sensitivity and selectivity. The chromatographic step separates the analyte from any remaining matrix components before it enters the mass spectrometer. The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored, ensuring highly specific and accurate quantification even at very low concentrations. researchgate.net Optimization of the mobile phase composition, gradient, and flow rate is crucial for achieving good chromatographic separation and sensitivity. lcms.cznih.gov

Table 3: Example Parameters for Extraction and LC-MS/MS Detection

| Parameter | Method/Condition | Rationale |

|---|---|---|

| Extraction | ||

| Technique | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | To isolate the analyte from interfering matrix components. nih.govresearchgate.net |

| LLE Solvent | Acetonitrile | Effective for extracting macrolides from aqueous matrices. researchgate.net |

| Chromatography | ||

| Column | C18 Reversed-Phase | Standard for separating moderately polar compounds like erythromycin derivatives. lcms.cz |

| Mobile Phase | Gradient of Acetonitrile and Water (often with additives like ammonium hydroxide or acetic acid) | To achieve efficient separation and good peak shape. lcms.czresearchgate.net |

| Detection | ||

| Ionization | Positive Electrospray Ionization (ESI+) | Generates a strong signal for the protonated molecule [M+H]⁺. researchgate.net |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for propionyl erythromycin mercaptosuccinate, and how do reaction conditions influence esterification efficiency?

- Methodological Answer : The compound is synthesized via esterification of erythromycin’s hydroxyl group with propionic anhydride. Critical parameters include reaction temperature (optimized at 40–60°C), pH (neutral to mildly acidic), and stoichiometric ratios (1:1.2 molar ratio of erythromycin to propionic anhydride). Impurity profiles (e.g., unreacted propionic acid) should be monitored via HPLC with UV detection at 210 nm .

Q. How does this compound’s stability differ from other erythromycin esters (e.g., stearate, estolate) under physiological pH conditions?

- Methodological Answer : Stability studies in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) should compare hydrolysis rates using LC-MS. For example, the propionyl ester in mercaptosuccinate hydrolyzes 30% faster than the stearate ester at pH 1.2, releasing free erythromycin. Degradation products (e.g., anhydroerythromycin) must be quantified to assess bioavailability .

Q. What analytical techniques are recommended for quantifying this compound and its degradation products in biological matrices?

- Methodological Answer : Use reversed-phase HPLC with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Validate methods per ICH guidelines, including specificity (resolution >1.5 between peaks), linearity (R² >0.99), and recovery rates (>85% in plasma). Include internal standards (e.g., deuterated erythromycin) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?

- Methodological Answer : Conduct parallel in vitro (MIC assays against S. pneumoniae and H. influenzae) and in vivo (murine infection models) studies. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate tissue concentrations (e.g., lung, liver) with efficacy/toxicity. Hepatotoxicity markers (e.g., ALT/AST levels) should be monitored alongside bacterial load reduction .

Q. What experimental strategies optimize the prodrug activation rate of this compound in target tissues while minimizing systemic hydrolysis?

- Methodological Answer : Employ site-specific esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in non-target tissues. Use fluorescent probes conjugated to the prodrug to track activation via confocal microscopy in infected vs. healthy tissues. Compare hydrolysis rates in liver microsomes versus lung homogenates .

Q. How should researchers address batch-to-batch variability in this compound synthesis, and what quality control parameters are critical?

- Methodological Answer : Implement process analytical technology (PAT) to monitor reaction endpoints (e.g., FTIR for ester bond formation). Critical quality attributes include residual solvents (<500 ppm for dichloromethane), particle size distribution (D90 <50 µm), and polymorphic form (confirmed via XRPD). Use DOE (Design of Experiments) to identify key process variables .

Q. What statistical approaches are suitable for analyzing contradictory data on this compound’s hepatotoxicity across preclinical species?

- Methodological Answer : Apply meta-analysis with random-effects models to pool data from rodent, canine, and primate studies. Perform sensitivity analysis to exclude outliers and subgroup analysis by dose (e.g., 50 mg/kg vs. 300 mg/kg). Use species-specific cytochrome P450 activity data to explain interspecies variability .

Methodological Frameworks for Study Design

Q. How can the PICOT framework structure a clinical trial evaluating this compound versus erythromycin lactobionate in pediatric pneumonia?

- Population : Children aged 1–5 years with confirmed bacterial pneumonia (n=300).

- Intervention : IV this compound (40 mg/kg/day).

- Comparison : IV erythromycin lactobionate (50 mg/kg/day).

- Outcome : Time to fever resolution (±12 hours) and incidence of hepatotoxicity (ALT >3x ULN).

- Time : 7-day treatment with 14-day follow-up.

- Rationale : This design aligns with FDA guidance for antibacterial trials and addresses hepatic safety concerns .

Q. What in silico tools predict the binding affinity of this compound to mutant bacterial ribosomes (e.g., ermB-resistant strains)?

- Methodological Answer : Use molecular docking (AutoDock Vina) with ribosome structures (PDB: 1JZY) modified for ErmB methyltransferase activity. Validate predictions with MIC assays against isogenic S. aureus strains (wild-type vs. ermB+). Compare binding energies (ΔG) to correlate with resistance profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.